4-Chloronitrosobenzene
Overview
Description
4-Chloronitrosobenzene is an organic compound with the molecular formula C6H4ClNO. It is a derivative of benzene, where a chlorine atom and a nitroso group are substituted at the para positions. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloronitrosobenzene can be synthesized through the oxidation of 4-chloroaniline. The reaction typically involves the use of hydrogen peroxide (H2O2) in the presence of chloroperoxidase, an enzyme that catalyzes the oxidation process . The reaction conditions are optimized to achieve a high yield of this compound.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and controlled addition of reagents ensures efficient production. The reaction is carried out under controlled temperature and pH conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloronitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-chloronitrobenzene.
Reduction: It can be reduced to form 4-chloroaniline.
Substitution: The nitroso group can be substituted by nucleophiles such as hydroxide, methoxide, and amide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of chloroperoxidase.
Reduction: Iron metal or other reducing agents.
Substitution: Strong nucleophiles like hydroxide, methoxide, and amide under basic conditions.
Major Products Formed:
Oxidation: 4-Chloronitrobenzene.
Reduction: 4-Chloroaniline.
Substitution: Products such as 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline.
Scientific Research Applications
4-Chloronitrosobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its interactions with enzymes and its role in metabolic pathways.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, rubber, and agricultural chemicals.
Mechanism of Action
The mechanism of action of 4-chloronitrosobenzene involves its interaction with enzymes such as chloroperoxidase. The enzyme catalyzes the oxidation of 4-chloroaniline to this compound. The reaction proceeds through the formation of an intermediate, 4-chlorophenylhydroxylamine, which is then converted to the nitroso compound . The molecular targets and pathways involved include the active sites of the enzyme and the electron transfer processes that facilitate the oxidation reaction.
Comparison with Similar Compounds
- 4-Chloronitrobenzene
- 4-Chloroaniline
- 4-Chlorophenylhydroxylamine
Comparison: 4-Chloronitrosobenzene is unique due to its nitroso group, which imparts distinct reactivity compared to its nitro and amino counterparts. While 4-chloronitrobenzene is primarily used in the synthesis of dyes and rubber chemicals, this compound is more reactive in oxidation and reduction reactions. 4-Chloroaniline, on the other hand, is a key intermediate in the production of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-chloro-4-nitrosobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-5-1-3-6(8-9)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYSGPZUULPJPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239332 | |
Record name | 4-Chloronitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-98-9 | |
Record name | 1-Chloro-4-nitrosobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloronitrosobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Chloronitrosobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloronitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloronitrosobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORONITROSOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD7P76W8KW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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